molecular formula C13H16ClNO B1318011 (4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone CAS No. 185743-00-4

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

Cat. No. B1318011
M. Wt: 237.72 g/mol
InChI Key: WVQKALIRKRBPTC-UHFFFAOYSA-N
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Description

“(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H16ClNO . It has a molecular weight of 237.73 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone” is 1S/C13H16ClNO/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, it’s recommended to use specialized software or databases that can interpret this code.


Physical And Chemical Properties Analysis

“(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone” is a white to yellow solid . Its molecular weight is 237.73 . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not available in the current resources.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s hazards, chemical reactivity, storage, and disposal methods.

properties

IUPAC Name

[4-(chloromethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQKALIRKRBPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586240
Record name [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Chloromethyl)phenyl)(piperidin-1-yl)methanone

CAS RN

185743-00-4
Record name [4-(Chloromethyl)phenyl](piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The alcohol (6.97 mmol) of the preceding paragraph was dissolved in 15 mL CHCl3, followed by the addition of 0.66 mL thionyl chloride. The solution was refluxed for 1 hour and then allowed to stand at room temperature overnight. The volume was then reduced by 50% on a rotary evaporator and the solution was diluted with CCl4 and petroleum ether to induce crystallization. The product 1-(4'-chloromethylbenzoyl)piperidine was isolated in 92% yield and had a melting point of 106°-108° C.
Quantity
6.97 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 2,4-disubstituted phthalazinones were synthesized and their biological activities, including antiproliferation, inhibition against Aurora kinases and cell cycle effects were …
Number of citations: 19 www.sciencedirect.com

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